molecular formula C6H13FN2 B12988605 (S)-3-(Fluoromethyl)-1-methylpiperazine

(S)-3-(Fluoromethyl)-1-methylpiperazine

Cat. No.: B12988605
M. Wt: 132.18 g/mol
InChI Key: PJODYEGWCUOOIP-ZCFIWIBFSA-N
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Description

(S)-3-(Fluoromethyl)-1-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of a fluoromethyl group in this compound adds unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Fluoromethyl)-1-methylpiperazine typically involves the introduction of a fluoromethyl group into a piperazine ring. One common method is the nucleophilic substitution reaction, where a suitable fluoromethylating agent reacts with a piperazine derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Fluoromethyl)-1-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce fluorinated amines or hydrocarbons.

Scientific Research Applications

(S)-3-(Fluoromethyl)-1-methylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a probe to investigate enzyme mechanisms.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-(Fluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(Chloromethyl)-1-methylpiperazine
  • (S)-3-(Bromomethyl)-1-methylpiperazine
  • (S)-3-(Hydroxymethyl)-1-methylpiperazine

Uniqueness

(S)-3-(Fluoromethyl)-1-methylpiperazine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

(3S)-3-(fluoromethyl)-1-methylpiperazine

InChI

InChI=1S/C6H13FN2/c1-9-3-2-8-6(4-7)5-9/h6,8H,2-5H2,1H3/t6-/m1/s1

InChI Key

PJODYEGWCUOOIP-ZCFIWIBFSA-N

Isomeric SMILES

CN1CCN[C@@H](C1)CF

Canonical SMILES

CN1CCNC(C1)CF

Origin of Product

United States

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